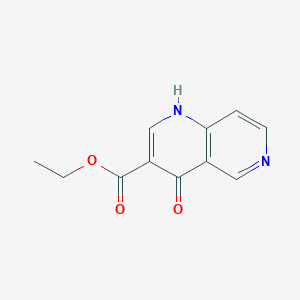

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

Overview

Description

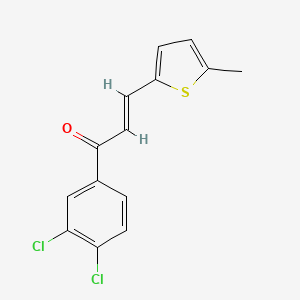

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate is a derivative of naphthyridine . Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community due to their wide range of biological applications . They are considered to be the naphthalene analog of pyridine, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .

Synthesis Analysis

The synthesis of naphthyridine derivatives has been a topic of interest in the field of medicinal chemistry . Various strategies related to the synthesis of naphthyridines have been published, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis

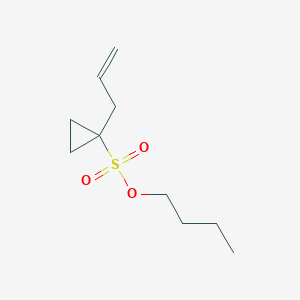

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . As such, Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate would have a similar structure, with the addition of an ethyl group, a hydroxy group, and a carboxylate group at specific positions on the naphthyridine ring.Chemical Reactions Analysis

Naphthyridines exhibit significant reactivity, which is why they are often used in various chemical reactions . They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines, including Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate, are known for their anticancer properties . They have been studied extensively for their effects on different cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity of 1,6-naphthyridines .

Anti-HIV Activity

These compounds also show potential in the treatment of Human Immunodeficiency Virus (HIV). Their anti-HIV activity makes them a valuable subject of study in the field of medicinal chemistry .

Antimicrobial Activity

1,6-Naphthyridines have demonstrated antimicrobial properties, making them useful in combating various microbial infections .

Analgesic Properties

These compounds have been found to possess analgesic properties, providing potential for use in pain management .

Anti-inflammatory Activity

The anti-inflammatory activity of 1,6-naphthyridines suggests potential applications in the treatment of inflammatory conditions .

Antioxidant Activity

1,6-Naphthyridines, including Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate, have shown antioxidant activities, which could be beneficial in managing oxidative stress-related conditions .

Cardiovascular Applications

1,5-Naphthyridines, a closely related class of compounds, have found applications in cardiovascular diseases . Given the structural similarities, 1,6-naphthyridines may also have potential in this area.

Central Nervous System Applications

1,5-Naphthyridines have also been applied in the treatment of central nervous system diseases . Again, due to structural similarities, 1,6-naphthyridines, including Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate, may also find applications in this field.

Mechanism of Action

Target of Action

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate is a derivative of the 1,6-naphthyridines class of compounds . These compounds are known to be pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .

Mode of Action

It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents . The exact interaction of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the wide range of biological activities exhibited by 1,6-naphthyridines, it can be inferred that multiple pathways could be affected .

Result of Action

Given the wide range of biological activities exhibited by 1,6-naphthyridines, it can be inferred that the compound could have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

ethyl 4-oxo-1H-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-9-3-4-12-5-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYVNSVJVHCJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3167515.png)

![3,3'-(5'-(4-(Pyridin-3-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine](/img/structure/B3167540.png)

![Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3167566.png)

![2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B3167600.png)

![1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one](/img/structure/B3167603.png)

![2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid](/img/structure/B3167614.png)